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molecular formula C13H11N3O2 B8296854 5-Cyano-1-(2,6-dimethylphenyl)uracil

5-Cyano-1-(2,6-dimethylphenyl)uracil

Cat. No. B8296854
M. Wt: 241.24 g/mol
InChI Key: OLCOXWXVZWDAKP-UHFFFAOYSA-N
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Patent
US04297297

Procedure details

A mixture of α-cyano-β-(2,6-dimethylanilino)-N-ethoxycarbonylacrylamide (1.2 g) and about 10 ml of p-cymene is heated at reflux for about 1.5 hour. After cooling on standing, the crystalline product is collected by filtering and washing with ether to yield 5-cyano-1-(2,6-dimethylphenyl)uracil, m.p. 267°-269°.
Name
α-cyano-β-(2,6-dimethylanilino)-N-ethoxycarbonylacrylamide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:12][NH:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21])[C:4]([NH:6][C:7](OCC)=[O:8])=[O:5])#[N:2]>CC1C=CC(C(C)C)=CC=1>[C:1]([C:3]1[C:4](=[O:5])[NH:6][C:7](=[O:8])[N:13]([C:14]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:21])[CH:12]=1)#[N:2]

Inputs

Step One
Name
α-cyano-β-(2,6-dimethylanilino)-N-ethoxycarbonylacrylamide
Quantity
1.2 g
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=CNC1=C(C=CC=C1C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystalline product is collected
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=C(C=CC=C1C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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